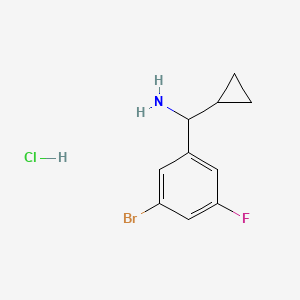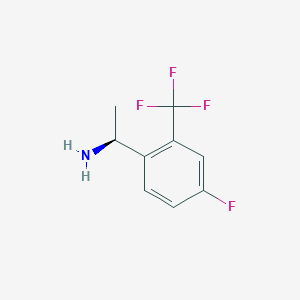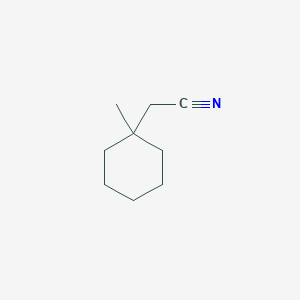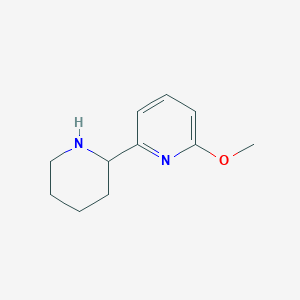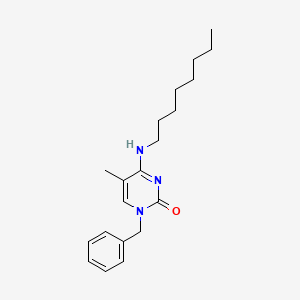
1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one is a peptidomimetic compound that has garnered attention for its potential therapeutic applications, particularly in the field of cardioprotection. This compound has been studied for its ability to modulate immune responses and provide cardioprotective effects in models of myocardial ischemia .
Méthodes De Préparation
The synthesis of 1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one involves several key steps. The synthetic route typically includes the following steps :
Formation of the Pyrimidine Core: The pyrimidine core is synthesized using a base-catalyzed cyclization reaction. This involves the reaction of appropriate precursors in the presence of a base such as sodium ethoxide in ethanol at elevated temperatures.
Introduction of the Octylamino Group: The octylamino group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the pyrimidine intermediate with an octylamine derivative under high-pressure conditions in methanol.
Benzylation: The final step involves the benzylation of the pyrimidine core. This is achieved by reacting the intermediate with benzyl bromide in the presence of a base such as lithium iodide in dry tetrahydrofuran.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one undergoes several types of chemical reactions :
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the pyrimidine core, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the octylamino group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one has been extensively studied for its scientific research applications :
Cardioprotection: The compound has shown significant cardioprotective effects in models of myocardial ischemia. It modulates immune responses by inhibiting Toll-like receptor 4 (TLR4)-mediated inflammation, leading to reduced tissue damage and improved survival rates in animal models.
Immune Modulation: The compound has been investigated for its ability to modulate immune responses, particularly by inhibiting the production of interferon-beta (IFN-β). This makes it a potential candidate for therapeutic applications in conditions involving excessive immune activation, such as septic shock.
Drug Development: Due to its unique structure and biological activity, the compound serves as a valuable scaffold for the development of new peptidomimetic drugs with improved efficacy and potency.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one involves several key molecular targets and pathways :
Toll-like Receptor 4 (TLR4) Inhibition: The compound inhibits TLR4-mediated signaling pathways, which are crucial for the activation of immune responses. By blocking TLR4, the compound reduces the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation and tissue damage.
Interferon-beta (IFN-β) Modulation: The compound selectively inhibits the production of IFN-β, a cytokine involved in immune responses. This inhibition is mediated through the TRAM/TRIF signaling pathway, which is downstream of TLR4 activation.
Comparaison Avec Des Composés Similaires
1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one can be compared with other similar compounds to highlight its uniqueness :
1-Benzyl-5-methyl-4-(hexylamino)-1,2-dihydropyrimidin-2-one: This compound has a shorter alkyl chain compared to the octylamino derivative, which may affect its biological activity and potency.
1-Benzyl-5-methyl-4-(decylamino)-1,2-dihydropyrimidin-2-one: This compound has a longer alkyl chain, which may influence its solubility and pharmacokinetic properties.
1-Benzyl-5-methyl-4-(phenylamino)-1,2-dihydropyrimidin-2-one: The presence of a phenyl group instead of an alkyl chain can significantly alter the compound’s interaction with molecular targets and its overall biological activity.
Propriétés
Formule moléculaire |
C20H29N3O |
|---|---|
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
1-benzyl-5-methyl-4-(octylamino)pyrimidin-2-one |
InChI |
InChI=1S/C20H29N3O/c1-3-4-5-6-7-11-14-21-19-17(2)15-23(20(24)22-19)16-18-12-9-8-10-13-18/h8-10,12-13,15H,3-7,11,14,16H2,1-2H3,(H,21,22,24) |
Clé InChI |
GBTPXKVJZOECKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC1=NC(=O)N(C=C1C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


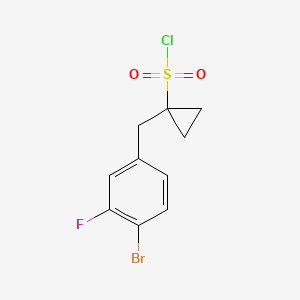
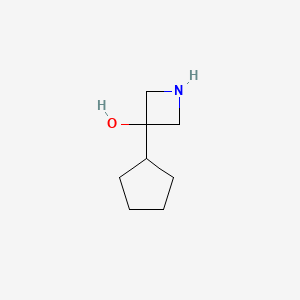

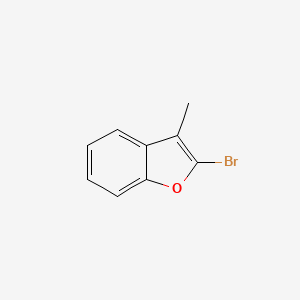
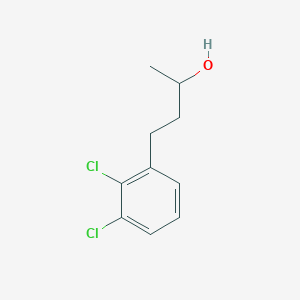
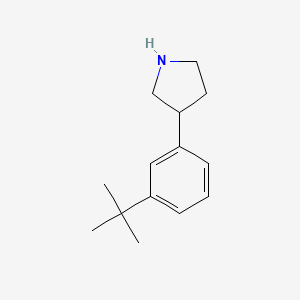
![4-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B15323021.png)
